1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde
Overview
Description
1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of imidazopyrazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde is complex and varies depending on the biological target. In general, this compound acts by inhibiting the activity of specific enzymes and proteins, which are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression and proliferation. Additionally, it has been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde are diverse and depend on the biological target. For example, it has been found to induce apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. Additionally, it has been shown to inhibit the replication of various viruses, such as hepatitis C virus and human immunodeficiency virus. Moreover, it has been found to exhibit anti-inflammatory effects by inhibiting the activity of specific enzymes, such as phosphodiesterases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde is its diverse biological activities, which make it a promising candidate for drug discovery and development. Additionally, the synthesis method is relatively simple, and the compound can be easily modified to improve its efficacy and selectivity. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions for the research on 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde. One of the areas of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Additionally, the use of this compound in combination with other drugs or therapies is also an area of interest. Moreover, the development of new synthetic methods for the preparation of this compound and its derivatives is also an area of future research.
Conclusion:
In conclusion, 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound exhibits diverse biological activities and acts by inhibiting the activity of specific enzymes and proteins. The synthesis method is relatively simple, and the compound can be easily modified to improve its efficacy and selectivity. However, its potential toxicity needs to be carefully evaluated before its use in clinical trials. There are several future directions for research on this compound, including the development of more potent and selective inhibitors, the use of this compound in combination with other drugs or therapies, and the development of new synthetic methods.
Scientific Research Applications
1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Moreover, it has been found to be a potent inhibitor of various enzymes, such as cyclin-dependent kinases, protein kinases, and phosphodiesterases.
properties
CAS RN |
188998-04-1 |
---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
imidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C6H5N3O/c10-5-8-3-4-9-6(8)1-2-7-9/h1-5H |
InChI Key |
DHEDMKADEUKAIM-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=CC=N2)N1C=O |
Canonical SMILES |
C1=CN2C(=CC=N2)N1C=O |
synonyms |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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